Pyridine-2-sulfonyl fluoride hydrochloride

Deoxyfluorination Organofluorine Chemistry Synthetic Methodology

Traditional deoxyfluorination reagents (DAST, Deoxo-Fluor) suffer from thermal instability and high elimination side products, complicating purification. PyFluor HCl solves this with a stable sulfonyl fluoride scaffold offering superior chemoselectivity for primary and secondary alcohols. • ≥98% purity; room-temperature stable; enhanced aqueous solubility vs. free base • Minimizes elimination by-products for easier purification and reduced waste • Ideal for late-stage fluorination and SuFEx click chemistry Pack sizes: 1 g, 5 g, 25 g. Bulk quantities on request.

Molecular Formula C5H5ClFNO2S
Molecular Weight 197.62 g/mol
CAS No. 1373232-90-6
Cat. No. B13095331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-sulfonyl fluoride hydrochloride
CAS1373232-90-6
Molecular FormulaC5H5ClFNO2S
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)S(=O)(=O)F.Cl
InChIInChI=1S/C5H4FNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
InChIKeyCQXHEXGAZFEOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-sulfonyl fluoride hydrochloride: Deoxyfluorination and SuFEx Reagent


Pyridine-2-sulfonyl fluoride hydrochloride (CAS 1373232-90-6) is a hydrochloride salt of the well-known deoxyfluorination reagent PyFluor. The compound features a pyridine ring substituted with a sulfonyl fluoride group at the 2-position, forming a hydrochloride salt that enhances its stability and aqueous solubility . This reagent is a key intermediate in sulfur(VI)-fluoride exchange (SuFEx) click chemistry, enabling the efficient formation of stable covalent bonds with a variety of nucleophiles under mild conditions . Its primary applications include the chemoselective deoxyfluorination of primary and secondary alcohols and the synthesis of covalent enzyme inhibitors, particularly targeting serine hydrolases .

Key Advantages of Pyridine-2-sulfonyl fluoride hydrochloride


Generic substitution of sulfonyl fluoride reagents is not feasible due to stark differences in reactivity, selectivity, and physical properties. While traditional reagents like DAST and PBSF are widely used for deoxyfluorination, they suffer from poor thermal stability, violent decomposition at elevated temperatures, and a high propensity for elimination side products that complicate purification [1]. Even newer alternatives like Deoxo-Fluor and XtalFluor offer only marginal improvements in chemoselectivity and are significantly more expensive [2]. The pyridine-2-sulfonyl fluoride scaffold, particularly in its hydrochloride salt form, provides a unique balance of stability and reactivity: the sulfonyl fluoride group is exceptionally stable to hydrolysis and reduction, yet remains highly electrophilic under SuFEx conditions, enabling selective covalent bond formation with nucleophiles [3]. The hydrochloride salt further enhances aqueous solubility and storage stability, addressing key limitations of the free base PyFluor for applications requiring aqueous compatibility .

Performance Evidence: Pyridine-2-sulfonyl fluoride hydrochloride vs. Alternatives


Deoxyfluorination Yield and Selectivity

In a direct head-to-head comparison under identical reaction conditions, PyFluor (the active species of the hydrochloride salt) afforded the deoxyfluorination product in 79% yield with greater than 20:1 selectivity against elimination, whereas DAST and Deoxo-Fluor provided only 13-19% elimination side products [1]. This demonstrates PyFluor's markedly superior chemoselectivity for deoxyfluorination of alcohols.

Deoxyfluorination Organofluorine Chemistry Synthetic Methodology

Thermal Stability and Storage

PyFluor does not undergo thermal decomposition and can be stored at room temperature for over 30 days with no detectable decomposition, whereas DAST must be refrigerated and is prone to violent detonation at elevated temperatures [1]. This thermal stability is a direct consequence of the robust S-F bond in the sulfonyl fluoride group [2].

Reagent Stability Process Safety Storage Conditions

Aqueous Solubility Enhancement

Pyridine-2-sulfonyl fluoride hydrochloride (CAS 1373232-90-6) is soluble in polar solvents such as water and alcohols, whereas the free base PyFluor (CAS 878376-35-3) exhibits limited aqueous solubility . The hydrochloride salt formation enhances solubility in aqueous environments, expanding its utility in biochemical applications .

Aqueous Solubility Bioconjugation Chemical Biology

Storage Stability

The hydrochloride salt of pyridine-2-sulfonyl fluoride exhibits enhanced stability and improved handling characteristics compared to the free base, attributed to its ordered crystalline arrangement . This enhanced stability reduces the risk of decomposition during long-term storage and simplifies inventory management.

Reagent Stability Hydrochloride Salt Storage Conditions

Cost-Effectiveness

PyFluor can be synthesized on a multigram scale at an estimated cost of $180 per mol, significantly lower than Deoxo-Fluor and PhenoFluor, which are more expensive and offer only marginal improvements in chemoselectivity [1]. This cost advantage, combined with its high selectivity and stability, positions PyFluor as an economically viable choice for preparatory-scale deoxyfluorination.

Reagent Cost Process Economics Deoxyfluorination

Pyridine-2-sulfonyl fluoride hydrochloride Applications


Preparative Deoxyfluorination of Alcohols

Pyridine-2-sulfonyl fluoride hydrochloride (as PyFluor) is ideally suited for the chemoselective deoxyfluorination of primary and secondary alcohols on a preparatory scale, particularly when high yields and minimal elimination side products are critical [1]. Its tolerance for air and moisture simplifies reaction setup, and the straightforward purification enabled by its high selectivity reduces processing time and waste, making it a cost-effective choice for industrial process development and medicinal chemistry laboratories [2].

Covalent Protease Inhibitors and Activity-Based Probes

The hydrochloride salt's enhanced aqueous solubility and the sulfonyl fluoride group's selective reactivity with active-site serine and cysteine residues make this reagent a key intermediate in the synthesis of covalent enzyme inhibitors, particularly for serine hydrolases . It is extensively utilized in chemical biology for developing activity-based probes (ABPs) and PET tracers, where precise covalent modification of target proteins is required .

SuFEx Click Chemistry for Bioconjugation and Materials Science

Pyridine-2-sulfonyl fluoride hydrochloride serves as a robust SuFEx hub, enabling efficient formation of stable S-O, S-N, and S-C bonds under mild conditions [3]. Its compatibility with aqueous environments (due to the hydrochloride salt) expands its utility in bioconjugation, polymer functionalization, and the construction of complex molecular architectures, where traditional sulfonyl chlorides would undergo rapid hydrolysis .

Late-Stage Functionalization of Bioactive Molecules

Given its broad substrate scope and tolerance for diverse functional groups (including phthalimides, heterocycles, and protected amines), PyFluor is a premier choice for late-stage fluorination of complex natural products and pharmaceutical intermediates [4]. This application is critical in drug discovery for modulating metabolic stability and bioactivity without resorting to lengthy de novo synthesis, thereby accelerating SAR studies and candidate optimization [5].

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